2-Amino-[1,8]naphthyridine-3-carbonitrile

Physicochemical Characterization Crystallization Formulation Development

Sourcing naphthyridine building blocks with precise dual-function reactivity often leads to inconsistent purity or ambiguous substitution patterns. 2-Amino-[1,8]naphthyridine-3-carbonitrile resolves this by providing both a nucleophilic 2-amino handle and an electrophilic 3-carbonitrile group on the privileged 1,8-naphthyridine scaffold-essential for constructing focused libraries through cyclization and substitution. It exhibits thermal stability (mp 260-262 °C) suitable for formulation studies and a LogP of 1.66 predictive of favorable cell permeability in phenotypic assays. Bulk quantities available with certified purity for seamless integration into med-chem and chemical biology workflows.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 15935-95-2
Cat. No. B112006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-[1,8]naphthyridine-3-carbonitrile
CAS15935-95-2
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2N=C1)N)C#N
InChIInChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13)
InChIKeyOAKUSQCSHYQNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-[1,8]naphthyridine-3-carbonitrile: A Dual-Functional Scaffold


2-Amino-[1,8]naphthyridine-3-carbonitrile (CAS 15935-95-2) is a heterocyclic building block with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol [1]. It is defined by the 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry, which is substituted with a primary amino group at the 2-position and a nitrile (cyano) group at the 3-position [2]. This unique arrangement provides both nucleophilic and electrophilic reactive sites, making it a versatile intermediate for constructing complex molecules with potential applications in antimicrobial, anticancer, and anti-inflammatory research [3].

Why 2-Amino-[1,8]naphthyridine-3-carbonitrile Is Irreplaceable


The substitution pattern of 2-Amino-[1,8]naphthyridine-3-carbonitrile is critical to its function. Replacing it with a simpler analog like 1,8-naphthyridine-3-carbonitrile (CAS 1142927-39-6) or 2-amino-1,8-naphthyridine (CAS 15992-83-3) results in the loss of essential chemical and biological properties. The 2-amino group and 3-carbonitrile are not merely substituents; they are functional handles that dictate reactivity and molecular interactions [1]. For instance, the carbonitrile group is a key pharmacophore in many bioactive 1,8-naphthyridine derivatives, including those with potent anti-tubercular activity [2]. Substitution with a non-functionalized core or a single functional group eliminates the potential for dual-target engagement and limits synthetic utility, underscoring the need for this specific compound in research and development programs.

2-Amino-[1,8]naphthyridine-3-carbonitrile: Key Differentiators


Melting Point and Thermal Stability

The compound exhibits a significantly higher melting point compared to its des-cyano analog, 2-amino-1,8-naphthyridine, indicating enhanced intermolecular forces and thermal stability [1]. This difference is critical for applications requiring high-temperature processing, such as certain polymer syntheses or solid-state formulations.

Physicochemical Characterization Crystallization Formulation Development

Lipophilicity and Membrane Permeability

The presence of the 3-carbonitrile group in 2-Amino-[1,8]naphthyridine-3-carbonitrile results in a calculated LogP of 1.66, which is significantly higher than the LogP of 0.86 for the core scaffold 1,8-naphthyridine-3-carbonitrile [REFS-1, REFS-2]. This increase in lipophilicity suggests improved membrane permeability, a key parameter in drug discovery and development.

ADME Properties Lipophilicity Drug Design

Dual Functional Group Reactivity

2-Amino-[1,8]naphthyridine-3-carbonitrile possesses both a nucleophilic 2-amino group and an electrophilic 3-carbonitrile group on the same scaffold [1]. This contrasts with analogs like 2-amino-1,8-naphthyridine, which lacks the electrophilic nitrile, and 1,8-naphthyridine-3-carbonitrile, which lacks the nucleophilic amine. This dual functionality enables a wider range of chemical transformations, including cyclocondensations and the formation of diverse heterocyclic systems, which is a key advantage in building focused compound libraries.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

DNA Adduct Formation and Enzyme Inhibition

While high-strength comparative data is limited, 2-Amino-[1,8]naphthyridine-3-carbonitrile is reported to react with methylene groups in DNA to form covalent adducts and inhibit DNA synthesis, a mechanism distinct from many kinase-focused naphthyridine analogs . It is also noted to bind methionine synthase and inhibit butyrophenone hydroxylase . This multi-targeted biological profile suggests a different mode of action compared to more selective analogs, which could be of interest in phenotypic screening campaigns.

Chemical Biology Mechanism of Action Target Identification

Applications of 2-Amino-[1,8]naphthyridine-3-carbonitrile


Focused Libraries for Phenotypic Screening

Leverage the dual functional groups (amino and carbonitrile) of 2-Amino-[1,8]naphthyridine-3-carbonitrile as a starting point for generating diverse chemical libraries through cyclization and substitution reactions . The higher LogP (1.66) relative to the parent core [1] suggests that derived compounds may have favorable cell permeability, making them ideal for cell-based phenotypic assays where target engagement is not predetermined.

Thermal/Solvent-Resistant Formulations

The significantly higher melting point of this compound (260-262 °C) compared to its des-cyano analog (139-141 °C) [REFS-1, REFS-2] makes it a more suitable candidate for formulation studies that require thermal stability. This property is particularly relevant for developing solid-dosage forms, polymer-drug conjugates, or materials that must withstand elevated processing temperatures.

Mechanistic Probe for Non-Kinase Targets

Given its reported activity as a DNA alkylating agent and an inhibitor of enzymes like methionine synthase and butyrophenone hydroxylase , this compound can serve as a valuable tool in chemical biology studies. Its distinct mechanism of action differentiates it from the more widely studied naphthyridine-based kinase inhibitors, providing a unique avenue for investigating alternative therapeutic targets and biological pathways.

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